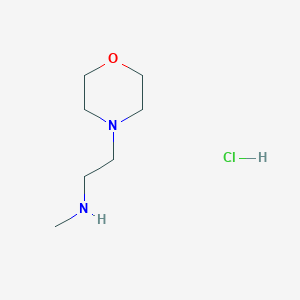

N-Methyl-2-morpholinoethanamine hydrochloride

Beschreibung

N-Methyl-2-morpholinoethanamine hydrochloride is a tertiary amine derivative combining morpholine and ethylamine structural motifs. Its molecular structure includes a morpholine ring linked to an ethylamine backbone with a methyl substituent on the amine group. This compound (CAS 41239-40-1) is synthesized via reductive amination or reduction of intermediates such as tert-butyl (2-morpholinoethyl)carbamate using lithium aluminum hydride (LAH), yielding ~55% as a yellow oil . Commercially, it is available with 95% purity (e.g., product code QH-6003) and priced at €165 per 1g . It is primarily utilized in pharmaceutical research, particularly in the synthesis of neurotensin receptor agonists and other bioactive molecules .

Eigenschaften

IUPAC Name |

N-methyl-2-morpholin-4-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-8-2-3-9-4-6-10-7-5-9;/h8H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJVFGGLSUSGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-2-morpholinoethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with ethyl acrylate to form ethyl 3-morpholinopropanoate via a Michael addition reaction in the presence of ferric chloride (FeCl3) in water. This intermediate is then hydrazinolyzed to yield 3-morpholinopropanehydrazide. Finally, the Curtius rearrangement of this hydrazide in the presence of sodium nitrite (NaNO2) and hydrochloric acid (HCl) in water produces N-Methyl-2-morpholinoethanamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize byproducts and ensure efficient conversion of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-2-morpholinoethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- NMMA is widely utilized as a building block in the synthesis of various organic compounds, particularly pharmaceuticals. Its ability to participate in chemical reactions such as nucleophilic substitutions and reductions makes it a valuable reagent for chemists.

Synthesis of Heterocyclic Compounds

- The compound plays a significant role in the synthesis of heterocyclic compounds, which are essential in drug development. NMMA can be used to create derivatives that have improved pharmacological properties.

Biological Applications

Biochemical Assays

- In biological research, NMMA is employed in biochemical assays to study enzyme interactions and cellular processes. It has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation .

Cellular Effects

- NMMA influences various cellular signaling pathways and gene expression profiles. Its interaction with specific enzymes can lead to altered cellular metabolism, making it a candidate for studies related to inflammation and cancer progression .

Medicinal Applications

Drug Development

- NMMA serves as a precursor in the synthesis of drugs targeting the central nervous system, particularly those designed to treat depressive disorders. By inhibiting MAO-A, NMMA can potentially increase levels of mood-regulating neurotransmitters in the brain .

Research on Depression

- Studies have indicated that compounds similar to NMMA may help alleviate symptoms of depression by modulating neurotransmitter levels, highlighting its potential therapeutic applications .

Industrial Applications

Production of Polymers and Resins

- In industrial chemistry, NMMA is utilized in the production of polymers and resins. Its chemical properties allow it to enhance the performance characteristics of these materials, making them more suitable for various applications .

Data Tables

| Application Area | Specific Use | Mechanism/Reaction |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals | Nucleophilic substitution |

| Biological Research | Biochemical assays | MAO-A inhibition |

| Medicinal Chemistry | Precursor for CNS drugs | Neurotransmitter modulation |

| Industrial Chemistry | Production of polymers | Enhances material properties |

Case Studies

- Study on Depression Treatment : A clinical trial demonstrated that compounds derived from NMMA effectively increased serotonin levels in patients with depressive disorders, suggesting its potential use as an antidepressant.

- Polymer Production Research : Research highlighted how incorporating NMMA into polymer formulations improved mechanical properties and thermal stability, making it suitable for high-performance applications.

- Cancer Research : Investigations into NMMA's role in modulating inflammatory pathways revealed its potential use as an adjunct therapy in cancer treatment protocols.

Wirkmechanismus

The mechanism of action of N-Methyl-2-morpholinoethanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for various receptors or as an inhibitor for certain enzymes. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Commercial Comparison

| Compound | Substituent | Functional Group | CAS Number | Purity (%) | Suppliers | Price (1g) |

|---|---|---|---|---|---|---|

| N-Methyl-2-morpholinoethanamine | Methyl | Amine | 41239-40-1 | 95 | 3 | €165 |

| N-Ethyl-2-morpholinoethanamine | Ethyl | Amine | 108302-54-1 | N/A | 3 | N/A |

| 2-Morpholinoethanamine | None | Amine | N/A | N/A | N/A | N/A |

| N-Methyl-2-(morpholin-2-yl)acetamide HCl | Methyl | Acetamide | N/A | N/A | N/A | N/A |

Key Observations :

- Functional Group Impact : The acetamide derivative introduces hydrolytic instability compared to the amine-based compounds, limiting its use in aqueous conditions .

Physicochemical and Commercial Properties

- Purity: N-Methyl-2-morpholinoethanamine is available at 95% purity, higher than analogues like 2-methylmorpholine hydrochloride (97%) and methyl 4-morpholinobenzoate (98%) .

- Supply Chain: Both N-Methyl- and N-Ethyl-2-morpholinoethanamine are supplied by three vendors, indicating comparable accessibility .

- Stability: Amine derivatives like N-Methyl-2-morpholinoethanamine exhibit superior solution stability compared to ester-containing analogues (e.g., methyl 4-morpholinobenzoate), which may degrade under acidic conditions .

Biologische Aktivität

N-Methyl-2-morpholinoethanamine hydrochloride (NMMA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical interactions, and potential applications in medicine and industry.

Chemical Structure and Properties

- Chemical Formula : CHNO·HCl

- Molecular Weight : 162.68 g/mol

- Density : Approximately 1.01 g/cm³ .

NMMA acts primarily through its interaction with various neurotransmitter systems and enzymes. It is known to inhibit monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the brain. This mechanism is crucial for its potential antidepressant effects .

Key Mechanisms:

- Inhibition of MAO-A : Leads to elevated monoamine levels, enhancing mood and cognitive function.

- Modulation of Signaling Pathways : NMMA influences pathways involved in inflammation and cancer progression, indicating its potential therapeutic applications .

- Binding to Receptors : The compound can act as a ligand, binding to specific receptors or enzymes, which modulates their activity and leads to various biological effects .

Biochemical Pathways

NMMA participates in several key biochemical pathways:

- Synthesis of Heterocyclic Compounds : It plays a role in synthesizing various organic compounds, making it valuable in chemical research .

- Cellular Metabolism : The compound affects cellular processes such as signaling pathways, gene expression, and metabolic activities .

Cellular Effects

Studies have shown that NMMA influences:

- Cell Growth and Proliferation : It has been observed to inhibit cancer cell growth at certain concentrations .

- Inflammatory Responses : NMMA modulates inflammatory pathways, suggesting its use in treating inflammatory diseases .

Dosage Effects

In animal models, the effects of NMMA vary with dosage:

- Low Doses : Beneficial effects such as reduced inflammation and inhibited tumor growth.

- High Doses : Potential toxicity and adverse effects need further investigation .

Research Applications

NMMA has a wide range of applications across various fields:

- Pharmaceutical Development : As a precursor for synthesizing drugs targeting the central nervous system, particularly those acting as MAO inhibitors for depression treatment .

- Biochemical Assays : Utilized in laboratory settings for studying enzyme interactions and signaling pathways .

- Industrial Uses : Employed in producing polymers, resins, and other chemicals due to its reactive properties .

Case Studies

-

Antidepressant Activity :

- A study demonstrated that NMMA significantly increased serotonin levels in animal models, correlating with improved mood and cognitive function. This suggests its potential as an antidepressant agent .

- Cancer Research :

Comparative Analysis

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| N-Methyl-2-morpholinoethanamine | MAO-A inhibition | Antidepressant |

| 2-Morpholinoethanamine | Less potent MAO-A inhibition | Limited antidepressant activity |

| N-Methyl-2-(4-morpholinyl)ethanamine | Similar to NMMA | Comparable biological effects |

Q & A

Basic: What are the standard synthetic protocols for preparing N-Methyl-2-morpholinoethanamine hydrochloride, and how is reaction progress monitored?

Answer:

A common synthesis involves the reduction of tert-butyl (2-morpholinoethyl)carbamate with lithium aluminum hydride (LAH) in tetrahydrofuran (THF), followed by acidification to form the hydrochloride salt. Reaction progress is typically monitored using thin-layer chromatography (TLC) to confirm the disappearance of the starting material . Post-reaction, quenching with water and NaOH ensures safe workup, followed by filtration and concentration to isolate the product.

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Yield optimization may involve:

- Temperature control : Reflux conditions in THF (as described in ) can be adjusted to balance reaction rate and side-product formation.

- Catalyst screening : Alternative reducing agents (e.g., sodium borohydride with catalysts) could reduce by-products.

- Purification : Column chromatography or recrystallization from ethanol/ether mixtures can enhance purity.

Advanced characterization (e.g., NMR, mass spectrometry) is critical to identify impurities, such as unreacted intermediates or LAH-derived by-products .

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:

- Spectroscopy : H/C NMR to confirm structure and purity.

- Chromatography : HPLC with UV detection (e.g., using C18 columns) or LC-MS to quantify impurities.

- Physical properties : Melting point analysis (expected range for hydrochloride salts: 100–250°C) and refractive index measurements (base form: 1.4760 ).

Reference standards (e.g., USP/EP guidelines ) should be used for method validation.

Advanced: How can conflicting data on the physicochemical properties of this compound be resolved?

Answer:

Discrepancies in reported properties (e.g., melting point, solubility) may arise from:

- Hydration state : Ensure the compound is anhydrous or hydrate-free via Karl Fischer titration.

- Polymorphism : X-ray diffraction (XRD) can identify crystalline forms.

- Method variability : Standardize protocols (e.g., DSC for melting point determination) across studies. Cross-referencing with structurally related hydrochlorides (e.g., N-(2-Chloroethyl)morpholine hydrochloride ) may provide insights.

Basic: What methodologies assess the hydrolytic stability of this compound under physiological conditions?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at timed intervals.

- Kinetic analysis : Calculate half-life () using first-order kinetics.

- Identification of degradants : LC-MS or NMR to characterize hydrolysis products (e.g., morpholine derivatives) .

Advanced: How can researchers evaluate the interaction of this compound with biological targets in vitro?

Answer:

- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., neurotensin receptors, suggested by structural analogs ).

- Cellular assays : Assess cytotoxicity (MTT assay) or functional responses (calcium flux) in cell lines expressing target proteins.

- Molecular docking : Computational modeling (e.g., AutoDock) predicts binding modes, guiding experimental design .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

- Conditions : Store in airtight, light-resistant containers under inert gas (argon) at –20°C.

- Monitoring : Periodic HPLC analysis to detect degradation.

- Documentation : Record batch-specific stability data (humidity, temperature) as per ICH guidelines .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

- Standardize assays : Use validated cell lines and control compounds (e.g., reference agonists/antagonists ).

- Batch variability : Characterize compound purity (≥95% by HPLC) and confirm salt form (e.g., hydrochloride vs. freebase).

- Meta-analysis : Compare data with structurally similar compounds (e.g., Tofenacin Hydrochloride ) to identify structure-activity trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.